(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol
Overview
Description
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol is an organic compound characterized by the presence of a thiazole ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Attachment of the Ethan-1-ol Moiety: The thiazole ring is then functionalized with an ethan-1-ol group. This can be achieved through a nucleophilic substitution reaction where the thiazole is treated with an appropriate alkyl halide in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis of Thiazole: Utilizing continuous flow reactors to optimize the Hantzsch thiazole synthesis.
Efficient Functionalization: Employing catalytic processes to attach the ethan-1-ol group, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of thiazole-5-carboxaldehyde or thiazole-5-carboxylic acid.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Antimicrobial Agent: Investigated for its antimicrobial properties.
Medicine:
Drug Development: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Action: It can disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol: Similar structure but with the thiazole ring substituted at the 4-position.
(1S)-1-(1,3-oxazol-5-yl)ethan-1-ol: Contains an oxazole ring instead of a thiazole ring.
Uniqueness:
Thiazole Ring Position: The position of the thiazole ring substitution significantly affects the compound’s reactivity and biological activity.
Functional Group: The presence of the ethan-1-ol group provides unique chemical properties and potential for further functionalization.
Properties
IUPAC Name |
(1S)-1-(1,3-thiazol-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTHTAOYPYNCFX-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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